Galangin-5-methylether

Vue d'ensemble

Description

Galangin-5-methylether is a natural flavonoid compound found in various plants such as Argyrochosma delicatula, Propolis, and Pteris platyzomopsis. It belongs to the category of flavonols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

The preparation of Galangin-5-methylether involves synthetic routes and reaction conditions that are specific to its chemical structure. One method involves the structural modification of galangin to produce various derivatives . The preparation process typically includes steps such as methylation, which introduces a methoxy group into the galangin molecule. Industrial production methods may involve the use of solvents like ethyl oleate, Cremophor CO 40, and PEG-400 to create self-microemulsion drug delivery systems .

Analyse Des Réactions Chimiques

Galangin-5-methylether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galangin can lead to the formation of kaempferol .

Applications De Recherche Scientifique

Chemical Properties and Structure

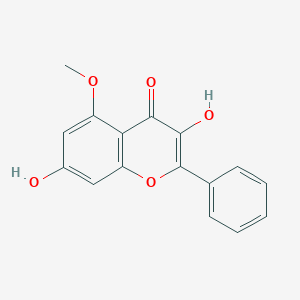

Galangin-5-methylether is derived from various plants, including Argyrochosma delicatula, Propolis, and Pteris platyzomopsis. Its chemical structure features a methoxy group at the 5-position of the galangin backbone, contributing to its unique properties. The molecular formula is CHO .

Metabolic Regulation

Adipogenesis and Insulin Sensitivity

Recent studies have investigated the role of this compound in adipogenesis—the formation of fat cells—and its potential to enhance insulin sensitivity. It is suggested that this compound may promote the production of adiponectin , a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown. Enhanced adiponectin levels are associated with improved insulin sensitivity, making this compound a candidate for managing metabolic disorders such as type 2 diabetes .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is vital for combating oxidative stress—a condition linked to various diseases, including neurodegenerative disorders and cardiovascular diseases. Preliminary studies indicate that this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Table 1: Comparison of Antioxidant Activity Among Flavonoids

| Compound Name | Antioxidant Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Scavenges ROS; modulates Nrf2/Keap1 pathway |

| Galangin | Moderate | Reduces oxidative stress via free radical scavenging |

| Chrysin | Variable | Antioxidant effects vary with concentration |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also under investigation. It has been shown to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation . This could be particularly relevant in treating diseases such as arthritis or inflammatory bowel disease.

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on various biological systems:

- Study on Adiponectin Production : A study demonstrated that derivatives of this compound significantly increased adiponectin production in human bone marrow mesenchymal stem cells. The most effective derivative promoted adiponectin synthesis by up to 4.47-fold compared to galangin itself .

- Antioxidant Mechanism Investigation : Research indicated that this compound activates the Nrf2 signaling pathway, enhancing the expression of antioxidant genes such as HO-1 and NQO-1 in response to oxidative stress .

Mécanisme D'action

The mechanism of action of Galangin-5-methylether involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress . It also inhibits the expression of cytochrome P450 1A1 (CYP1A1), which is induced by environmental toxins . These interactions contribute to its antioxidant, anti-inflammatory, and anticancer activities.

Comparaison Avec Des Composés Similaires

Galangin-5-methylether can be compared with other similar flavonoid compounds such as galangin, 3-O-methylgalangin, and galangin flavanone . While all these compounds share a common flavonoid structure, this compound is unique due to the presence of a methoxy group at the 5-position, which enhances its bioactivity and stability. This structural modification makes it more effective in certain biological applications compared to its analogs.

Activité Biologique

Galangin-5-methylether, a derivative of the flavonoid galangin, has garnered attention in recent research for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Overview of this compound

Galangin is a natural flavonoid found in various plants, particularly in the ginger family. Its derivatives, including this compound, have been synthesized to enhance specific biological activities. Research indicates that these compounds exhibit significant effects on metabolic processes, cancer cell proliferation, and inflammation.

Pharmacological Properties

-

Adiponectin Production :

- Studies have shown that this compound derivatives can significantly promote adiponectin production in human bone marrow mesenchymal stem cells. For instance, specific derivatives increased adiponectin levels by 2.88 to 4.47 times compared to galangin alone, indicating potential for metabolic disease treatment through PPARγ activation while minimizing ERβ activity .

-

Anticancer Activity :

- This compound exhibits potent anticancer properties across various cancer types:

- Breast Cancer : It enhances apoptosis in breast cancer cells (MCF-7) via the TRAIL/Caspase-3/AMPK signaling pathway without affecting normal cells .

- Lung Cancer : The compound has shown efficacy in reducing proliferation and inducing apoptosis in TRAIL-resistant A549 lung adenocarcinoma cells .

- Colon Cancer : Induces apoptosis and DNA condensation in HCT-15 and HT-29 cell lines through caspase activation .

- This compound exhibits potent anticancer properties across various cancer types:

The mechanisms underlying the biological activities of this compound are multifaceted:

- PPARγ Activation : The compound acts as a partial agonist of PPARγ, which is crucial for regulating glucose and lipid metabolism .

- Inhibition of Cancer Cell Proliferation : By downregulating cyclins and BCL-2 proteins, this compound promotes apoptosis in cancer cells while sparing normal cells .

- Antioxidant Activity : Flavonoids like galangin are known for their antioxidant properties, which help mitigate oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study highlighted that galangin derivatives significantly enhance adiponectin production through selective binding to PPARγ, suggesting therapeutic potential in metabolic disorders .

- In cancer research, galangin demonstrated synergistic effects with TRAIL in promoting apoptosis across multiple cancer cell lines, indicating its role as a sensitizer for resistant cancer therapies .

- Galangin's antioxidant properties were reaffirmed through various assays demonstrating its ability to scavenge free radicals and reduce oxidative damage in cellular models .

Propriétés

IUPAC Name |

3,7-dihydroxy-5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRJANCOJOKOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146603 | |

| Record name | Galangin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104594-69-6 | |

| Record name | Galangin-5-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galangin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.